Montanin D

Descripción

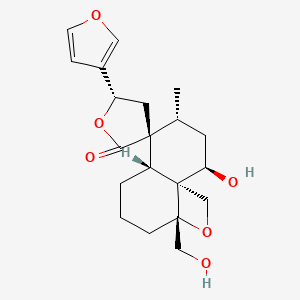

Montanin D is a pentacyclic 19-nor-clerodane diterpenoid, part of a structurally diverse class of natural products known for their complex polycyclic frameworks and bioactive properties. Its synthesis, as reported in 2023, involves a multi-step strategy starting from (+)-teucvin (1), a key intermediate. Key steps include oxidation, bromination, and hydrolysis, which enable the construction of its spiro-γ-lactone core and subsequent functionalization . This compound has been structurally revised from earlier misidentified compounds (e.g., aromin) through advanced analytical techniques, underscoring its unique stereochemical and functional group arrangements .

Propiedades

IUPAC Name |

(2aR,5'S,5aS,6R,7R,9R,9aR)-5'-(furan-3-yl)-9-hydroxy-2a-(hydroxymethyl)-7-methylspiro[1,3,4,5,5a,7,8,9-octahydronaphtho[1,8a-b]oxete-6,3'-oxolane]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-12-7-16(22)20-11-25-18(20,10-21)5-2-3-15(20)19(12)8-14(26-17(19)23)13-4-6-24-9-13/h4,6,9,12,14-16,21-22H,2-3,5,7-8,10-11H2,1H3/t12-,14+,15-,16-,18+,19-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDPEGUHIBSSSY-NZMLQMEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C23COC2(CCCC3C14CC(OC4=O)C5=COC=C5)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@@]23CO[C@@]2(CCC[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Montanin D is primarily isolated from natural sources, specifically from Teucrium montanum L. The isolation process involves extracting the bitter fraction of the plant’s aerial parts, followed by purification using chromatographic techniques . The structure of this compound is established through spectral evidence and chemical transformations, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .

Análisis De Reacciones Químicas

Key Observations from Search Results

-

Source details D-glyceraldehyde’s role in sugar synthesis (Kiliani–Fischer and Wohl degradation) but does not reference Montanin D.

-

Source examines [2+2] cycloadditions of fullerenes mediated by carbon nanotubes, unrelated to this compound.

-

Source highlights oxidative dearomatization (ODA) in dissolved organic matter, generating structural diversity through cycloadditions. While ODA is a common natural product modification pathway, this compound is not discussed.

-

Source catalogs named organic reactions (e.g., Sonogashira, Cloke–Wilson), none of which explicitly involve this compound.

-

Source reviews reaction optimization techniques but lacks this compound examples.

Implications for this compound Research

This compound may belong to a class of natural products (e.g., terpenoids, alkaloids) that undergo reactions such as:

-

Oxidative dearomatization (common in polyphenol-derived molecules ).

-

Cycloadditions (e.g., Diels-Alder ) to form fused ring systems.

-

Hydroxylation or glycosylation (common in secondary metabolite biosynthesis).

Recommendations for Further Investigation

To obtain authoritative data on this compound:

-

Consult specialized databases (e.g., CAS SciFinder, Reaxys) for peer-reviewed articles.

-

Review literature on structurally analogous compounds (e.g., montanin analogs, diterpenoids).

-

Investigate biosynthesis pathways in its natural source (e.g., plants, fungi) for reaction insights.

Aplicaciones Científicas De Investigación

Montanin D has several scientific research applications:

Chemistry: this compound is used as a model compound for studying the reactivity of furanoid diterpenes and their derivatives.

Biology: The biological activity of this compound, including its potential antimicrobial and anti-inflammatory properties, is of interest in biological research.

Medicine: this compound is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections.

Mecanismo De Acción

The mechanism of action of Montanin D involves its interaction with various molecular targets and pathways. The furan ring and γ-lactone moiety in this compound are believed to play a crucial role in its biological activity. These structural features allow this compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory processes .

Comparación Con Compuestos Similares

Structural Features of Montanin D

This compound’s structure includes:

- Pentacyclic framework: Five fused rings with a 19-nor-clerodane backbone.

- Spiro-γ-lactone : A defining feature shared with related compounds like teucvin and teucrin A.

- α,β-unsaturated γ-lactone : A reactive moiety enabling further functionalization (e.g., reduction to montanin A) .

- C2 hydroxyl group (in derivatives like 2-hydroxyteuscorolide): A late-stage modification requiring specialized oxidation strategies .

Comparison with Structurally Similar Compounds

Montanin A vs. This compound

- Structural divergence : Montanin A lacks the α,β-unsaturated γ-lactone present in this compound, arising from reduction and elimination steps .

- Synthetic utility : Montanin A serves as a precursor to teucvisin C, whereas this compound’s synthesis emphasizes stereochemical precision .

Cracroson A/E vs. This compound

- Functional group placement : Cracroson derivatives feature allylic oxidation products, contrasting with this compound’s lactone-centric reactivity .

- Yield disparities : Cracroson E’s lower yield (28%) highlights synthetic challenges in regioselective bromination .

Teucrin A vs. This compound

- Complexity : Teucrin A contains five consecutive stereocenters, requiring advanced stepwise functionalization from teucvisin C .

- Biological relevance: While this compound’s bioactivity remains understudied, teucrin A is noted for neurotoxic properties .

Analytical Techniques for Differentiation

- NMR spectroscopy : Critical for revising this compound’s structure from aromin; CAST/CNMR software resolved conflicting stereochemical assignments .

- MS fragmentation : TMS derivatives enabled distinction between this compound and isomers via fragmentation patterns .

- X-ray crystallography : Validated allylic bromide intermediates in cracroson syntheses .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Montanin D’s structural properties?

To confirm this compound’s molecular structure, employ nuclear magnetic resonance (NMR) spectroscopy for elucidating atomic arrangements, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for 3D conformation analysis. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity and isolate isomers. Ensure experimental protocols include calibration with reference standards and cross-validation with existing literature .

Q. How can researchers establish baseline bioactivity profiles for this compound in preliminary studies?

Use in vitro assays such as cell viability (MTT assay), enzyme inhibition (e.g., kinase activity), or antimicrobial susceptibility testing. Dose-response curves should be generated with triplicate measurements, and negative/positive controls (e.g., DMSO for solvents, known inhibitors) must be included. Data should be normalized to control groups and analyzed using statistical tools like ANOVA .

Q. What criteria should guide the selection of solvent systems for this compound in solubility studies?

Prioritize solvents with polarity matching this compound’s functional groups (e.g., dimethyl sulfoxide for polar compounds). Conduct solubility tests at physiologically relevant pH (e.g., 7.4) and temperatures (25°C, 37°C). Quantify solubility via UV-Vis spectrophotometry and validate with HPLC to avoid solvent interference .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be optimized to predict this compound’s interaction with target proteins?

Use software like GROMACS or AMBER with force fields (e.g., CHARMM36) parameterized for small molecules. Run simulations for ≥100 ns, incorporating explicit solvent models (TIP3P water) and periodic boundary conditions. Validate binding free energies via MM-PBSA calculations and cross-reference with experimental data (e.g., surface plasmon resonance) .

Q. What experimental designs address contradictory reports on this compound’s cytotoxicity across cell lines?

Conduct a meta-analysis of published IC₅₀ values, accounting for variables like cell passage number, culture conditions, and assay protocols. Perform replicate studies under standardized conditions, using multiple cell lines (e.g., cancer vs. non-cancer) and orthogonal assays (e.g., apoptosis markers, ATP quantification). Statistical models should include covariates like cell doubling time .

Q. How can researchers isolate and quantify this compound metabolites in complex biological matrices?

Apply liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards. Optimize extraction protocols using solid-phase extraction (SPE) or protein precipitation. Validate method sensitivity (limit of detection ≤1 ng/mL) and specificity via fragmentation patterns and retention time alignment .

Methodological and Analytical Considerations

Q. What strategies ensure reproducibility in this compound synthesis protocols?

Document reaction conditions (temperature, catalyst loading, solvent ratios) in detail, and provide raw spectral data (NMR, IR) in supplementary materials. Use IUPAC nomenclature for chemical steps and validate intermediate purity at each stage via thin-layer chromatography (TLC) .

Q. How should researchers handle batch-to-batch variability in this compound samples?

Implement quality control (QC) checks using HPLC-UV for purity (>95%) and LC-MS for structural consistency. Store samples under inert atmospheres (argon) at −80°C to prevent degradation. Include batch numbers in datasets and perform principal component analysis (PCA) to identify outlier batches .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects in in vivo models?

Apply mixed-effects models to account for inter-subject variability. Use nonlinear regression (e.g., sigmoidal curves) for dose-response relationships and survival analysis (Kaplan-Meier) for longitudinal studies. Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Data Management and Reporting

Q. How can researchers structure supplementary data to enhance this compound study transparency?

Organize raw data (spectra, chromatograms) in machine-readable formats (CSV, mzML). Annotate tables with experimental parameters (e.g., NMR spectrometer frequency, LC gradient). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite repositories (e.g., Zenodo) for public access .

Q. What frameworks guide ethical reporting of this compound’s toxicological data?

Follow OECD guidelines for in vivo studies (e.g., humane endpoints, sample sizes justified by power analysis). Disclose conflicts of interest and comply with ARRIVE 2.0 guidelines for preclinical research. Publish negative results to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.